DO3A-セロトニン

説明

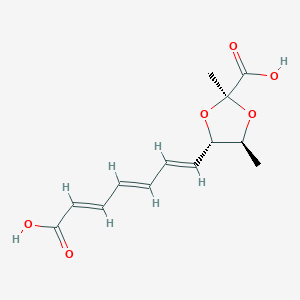

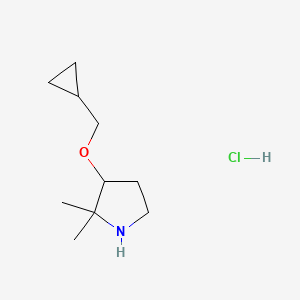

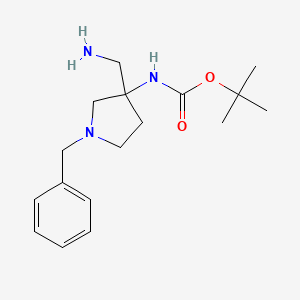

DO3A-Serotonin is a chemical compound with the formula C₂₆H₃₈N₆O₈•2CF₃CO₂H . It is also known as 1-(5-Hydroxyindole-3-ethylacetamide)-4,7,10-triacetic acid-1,4,7,10-tetraazacyclododecane . Serotonin, a neurotransmitter primarily found in the brain, intestines, and blood, plays a significant role in mood regulation, emotional well-being, sleep, appetite, and cognitive functions .

Synthesis Analysis

The synthesis of serotonin (5-HT) begins with the essential amino acid tryptophan, which undergoes hydroxylation (an oxidation reaction) to 5-hydroxy-L-tryptophan (5-HTP) and decarboxylation to 5-hydroxytryptamine (5-HT) . The hydroxylation reaction requires tryptophan hydroxylase, which is considered the rate-limiting enzyme of serotonin production, and the decarboxylation reaction requires aromatic-L-amino acid decarboxylase .

Molecular Structure Analysis

The molecular weight of DO3A-Serotonin is 562.6 g/mol . The exact mass and monoisotopic mass are 562.27511219 g/mol . The structure of serotonin receptors has been studied, and it has been found that serotonin interacts with a large family of post-synaptic receptors .

Chemical Reactions Analysis

Serotonin, or 5-hydroxytryptamine (5-HT), is a neurotransmitter that has been linked to the regulation of mood, attention, aggression, aversive learning, impulse, and reward . A series of electrochemical and chemical reaction schemes can occur during the redox of 5-HT at slow sweep rates .

Physical and Chemical Properties Analysis

DO3A-Serotonin has a molecular weight of 562.6 g/mol, an XLogP3 of -7.6, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 12, and a rotatable bond count of 11 . Its exact mass and monoisotopic mass are 562.27511219 g/mol .

科学的研究の応用

神経心理学: 報酬メカニズムの理解

DO3A-セロトニン: は、報酬メカニズムの神経心理学的研究において重要な役割を果たします。 適応的な報酬誘導行動や薬物依存に不可欠なドーパミンとの複雑な相互作用に関与しています 。最近の方法は、セロトニン作動性回路の細胞タイプ特異的な解剖学的、機能的、および介入的解析を可能にし、報酬情報処理におけるそれらの役割の理解を深める上で重要です。

感覚システムの変調

感覚システムでは、DO3A-セロトニンは、外部刺激の変化に応じて情報処理の柔軟性を提供する重要な神経調節物質です 。例えば、ショウジョウバエの視覚系では、セロトニンは視神経節の介在ニューロンの生理学を調節し、1日の時間帯を通して光強度変化に適応するために不可欠です。

消化器系の研究

この化合物は、消化器系の研究において重要です。セロトニンは消化管の腸クロマフィン細胞によって産生されるため、DO3A-セロトニンは消化管の生理学と病理学を研究し、潜在的な治療的応用を探るために使用できます .

自己意識の神経化学

最後に、DO3A-セロトニンは、自己意識と高次認知機能の研究において価値があります。 それは、意識と自己省察に関連する遺伝学と神経化学を包含する分子自己に貢献しています .

作用機序

Target of Action

DO3A-Serotonin primarily targets the serotonin receptors in the brain . Serotonin, also known as 5-hydroxytryptamine, is a neurotransmitter that plays a crucial role in mood regulation, sleep, and various other neurological functions . The serotonin receptors comprise seven distinct classes based on their structural and functional characteristics .

Mode of Action

DO3A-Serotonin interacts with its targets, the serotonin receptors, by binding to them . This binding can lead to changes in the conformational states of the receptors, which is crucial for understanding the mechanism of action of these receptors . The signaling mechanism and efficiency of serotonin receptors depend on their ability to rapidly access multiple conformational states .

Biochemical Pathways

The biochemical pathways affected by DO3A-Serotonin are primarily those involving serotonin. Serotonin is involved in the regulation of the immune and cardiovascular systems, hematopoiesis, energy metabolism, and insulin secretion, and it plays an important role in the gonads, gastrointestinal tract, and lungs . The pathways of serotonin biosynthesis have been investigated, with L-tryptophan (L-Trp) → 5-hydroxytryptophan (5-HTP) → serotonin and L-tryptophan (L-Trp) → tryptamine → serotonin being the most studied .

Pharmacokinetics

The pharmacokinetic properties of a drug-like molecule generally include its absorption, distribution, metabolism, and excretion (adme) properties . These properties determine the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of DO3A-Serotonin’s action are likely related to its interaction with serotonin receptors. The binding of DO3A-Serotonin to these receptors can lead to changes in the receptors’ conformational states, potentially affecting various physiological processes regulated by serotonin, such as mood, sleep, and various other neurological functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DO3A-Serotonin. For instance, genetic and environmental factors contribute to individual variability in neuroreceptor availability in the adult brain . Furthermore, exposure to environmental toxicants leading to oxidative stress and inflammation can contribute to disorders like depression, potentially influencing the effectiveness of serotonin-related treatments .

将来の方向性

Research suggests that trazodone, which uniquely improves the deeper phases of slow-wave sleep and has a variety of effects on several monoaminergic mechanisms, may play a role in the modulation of monoamines, cognition, and the development of Alzheimer’s disease . This indicates a potential future direction for research involving serotonin and related compounds.

特性

IUPAC Name |

2-[4,7-bis(carboxymethyl)-10-[2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N6O8/c33-20-1-2-22-21(13-20)19(14-28-22)3-4-27-23(34)15-29-5-7-30(16-24(35)36)9-11-32(18-26(39)40)12-10-31(8-6-29)17-25(37)38/h1-2,13-14,28,33H,3-12,15-18H2,(H,27,34)(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJYLVLCKBYQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

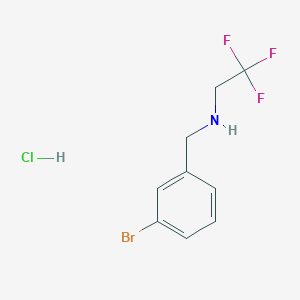

![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)

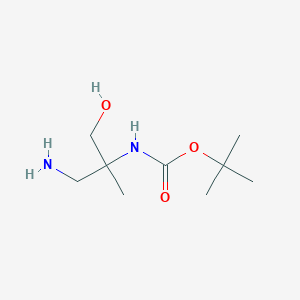

![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)

![Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate](/img/structure/B1487330.png)

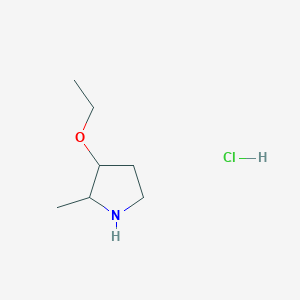

![8-Ethyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487336.png)